Darifenacin, (S)-2-[1-[2,3-dihydrobenzofuran-5-yl]-3- pyrrolidinyl]-2,2-diphenylacetamide, is a potent and competitive muscarinic acetylcholine receptor antagonist [ [], [] ]. It exhibits high selectivity for the muscarinic M3 receptor subtype over M1, M2, and M5 subtypes [ [], [], [] ]. This selectivity makes it a valuable tool in scientific research for studying cholinergic signaling pathways and muscarinic receptor function.
7.2 Investigating Muscarinic Receptor Function: Darifenacin has been used to explore the specific functions of M3 receptors in different tissues and cell types. For example, studies have investigated its effects on bladder function, salivary flow, and gastrointestinal motility [ [], [], [], [], [], [], [] ].
7.3 Cancer Research: Recent research suggests potential applications of Darifenacin in cancer research, particularly in resensitizing chemotherapy-resistant non-small cell lung cancer cells to chemotherapy-induced apoptosis [ [] ].
7.4 Drug Delivery Research: Due to its low solubility and bioavailability, various drug delivery systems have been investigated for Darifenacin, such as buccal drug delivery using hydroxypropyl β-cyclodextrin inclusion complexes [ [] ] and self-emulsifying drug delivery systems [ [] ]. Nanostructured lipid carriers have also been explored for enhancing its oral bioavailability [ [], [] ].
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4